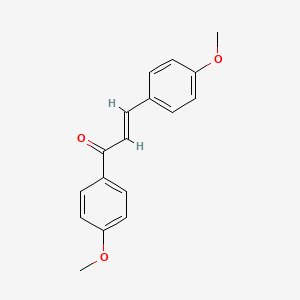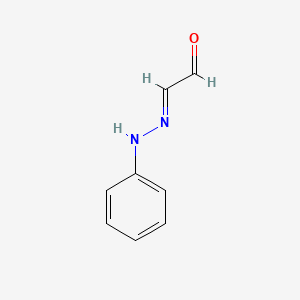![molecular formula C14H15BO3 B7767167 Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-: is an organic compound with the molecular formula C14H15BO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a benzene ring, which is further substituted with a 4-methylbenzyloxy group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzeneboronic acid.
Etherification: The hydroxyl group of 4-hydroxybenzeneboronic acid is etherified with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-.
Industrial Production Methods: Industrial production methods for Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the etherification reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Utilizing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
化学反応の分析
Types of Reactions: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
科学的研究の応用
Chemistry: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- can be used to study enzyme mechanisms and develop new therapeutic agents.
Medicine: Boronic acids, including Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-, are explored for their potential in drug development. They are used in the design of proteasome inhibitors, which are important in cancer therapy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
作用機序
The mechanism of action of Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- primarily involves its role as a Lewis acid. The boron atom in the boronic acid group has an empty p-orbital, allowing it to accept electron pairs from nucleophiles. This property is exploited in various reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to form a new carbon-carbon bond.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming reversible covalent bonds with active site residues.
Catalysis: In catalytic reactions, it interacts with metal catalysts to facilitate the formation of new bonds.
類似化合物との比較
Phenylboronic Acid: Similar structure but lacks the 4-methylbenzyloxy group.
4-Methoxyphenylboronic Acid: Similar structure but has a methoxy group instead of a 4-methylbenzyloxy group.
4-Carboxyphenylboronic Acid: Similar structure but has a carboxy group instead of a 4-methylbenzyloxy group.
Uniqueness: Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]- is unique due to the presence of the 4-methylbenzyloxy group, which can influence its reactivity and interaction with other molecules. This substitution can enhance its solubility in organic solvents and modify its electronic properties, making it a valuable compound in specific synthetic applications.
特性
IUPAC Name |
[4-[(4-methylphenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNJTMREUYRXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B7767168.png)


